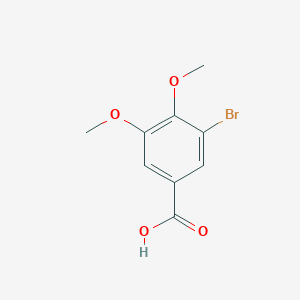

3-Bromo-4,5-dimethoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODURELBYVOPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384740 | |

| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-48-0 | |

| Record name | 3-bromo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4,5-dimethoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 3 Bromo 4,5 Dimethoxybenzoic Acid

Regioselective Bromination Strategies for Aromatic Precursors

Achieving regioselectivity in the bromination of activated aromatic systems is a critical challenge in the synthesis of specifically substituted molecules. wku.edu The electronic effects of existing substituents on the aromatic ring dictate the position of the incoming electrophile, often leading to a mixture of isomers. wku.edu Various strategies have been developed to control the position of bromination on precursors like dimethoxybenzaldehydes, dimethoxytoluenes, and dimethoxybenzoic acids.

Bromination of 3,4-Dimethoxybenzaldehyde and Subsequent Oxidation

A common pathway to brominated dimethoxybenzoic acids begins with the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde, also known as veratraldehyde. The two electron-donating methoxy (B1213986) groups strongly activate the aromatic ring and direct incoming electrophiles to the ortho and para positions, while the electron-withdrawing aldehyde group acts as a meta-director.

Research has shown that the bromination of veratraldehyde primarily yields isomers other than the direct precursor to 3-Bromo-4,5-dimethoxybenzoic acid. The reaction of veratraldehyde with bromine in acetic acid or methanol typically produces 2-bromo-4,5-dimethoxybenzaldehyde as the major product. google.com One documented method involves the reaction of 3,4-dimethoxybenzaldehyde with bromine in acetic acid to generate 2-bromo-4,5-dimethoxybenzaldehyde, which can then be oxidized to 2-bromo-4,5-dimethoxybenzoic acid. google.com Another approach involves the Cannizzaro reaction of 5-bromo-veratraldehyde, which can yield 5-bromo-3,4-dimethoxybenzoic acid. mdma.ch

Table 1: Regioselective Bromination of 3,4-Dimethoxybenzaldehyde

| Reagents & Conditions | Major Product | Yield | Reference |

| Bromine, Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | - | google.com |

| Base Hydrolysis (Cannizzaro) | 5-Bromo-3,4-dimethoxybenzoic acid | Good | mdma.ch |

These findings underscore the complexity of achieving the desired 3-bromo-4,5-dimethoxy substitution pattern when starting from 3,4-dimethoxybenzaldehyde.

Directed Bromination of 3,4-Dimethoxy-toluene

Another synthetic avenue involves the bromination of 3,4-dimethoxytoluene. In this precursor, the methyl group and the two methoxy groups are all ortho-, para-directing, which can lead to a complex mixture of brominated products. However, specific reaction conditions can "direct" the bromination to a desired position.

A patented method describes a directed bromination of 3,4-dimethoxytoluene using sulfuric acid, hydrogen peroxide, and a metal bromide. This process yields 2-bromo-4,5-dimethoxytoluene. google.com The subsequent oxidation of the methyl group provides a pathway to the corresponding benzoic acid. This method offers an advantage by utilizing inexpensive raw materials and proceeding under mild conditions. google.com

Table 2: Directed Bromination of 3,4-Dimethoxytoluene

| Reagents & Conditions | Product | Yield | Reference |

| Sulfuric acid, H2O2, Metal Bromide; 30-60°C | 2-Bromo-4,5-dimethoxytoluene | ~97% | google.com |

The regioselectivity observed in this process is crucial for producing the correct isomer for further transformation.

Bromination of 3,4-Dimethoxybenzoic Acid

Direct bromination of 3,4-dimethoxybenzoic acid (veratric acid) presents a more direct route, though it involves competing directing effects. The electron-donating methoxy groups activate the ring and direct ortho-para, while the carboxyl group is deactivating and meta-directing. nih.gov

In the case of 3,4-dimethoxybenzoic acid, the position C-5 is meta to the carboxylic acid and ortho to the C-4 methoxy group. This alignment of directing effects makes C-5 a highly favorable position for electrophilic attack. However, this leads to the formation of 5-bromo-3,4-dimethoxybenzoic acid, not the target this compound. A different approach involves reacting 3,4-dialkoxybenzoic acid with bromine in concentrated hydrochloric acid to produce 2-bromo-4,5-dialkoxybenzoic acid. google.com

Oxidative Transformations for Carboxylic Acid Functionality Elaboration

The conversion of an aldehyde or a methyl group on the aromatic ring to a carboxylic acid is a key step in many of the synthetic pathways for substituted benzoic acids.

Aldehyde Oxidation to Carboxylic Acid

The oxidation of an aromatic aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For intermediates such as 2-bromo-4,5-dimethoxybenzaldehyde, this step is crucial. A variety of oxidizing agents can be employed. For instance, veratraldehyde can be oxidized to veratric acid using hydrogen peroxide in an alkaline solution. google.com A similar strategy can be applied to its brominated derivatives. Another effective method involves the use of potassium permanganate, often in the presence of a phase transfer catalyst like tetrabutylammonium bromide, to oxidize the aldehyde to the corresponding carboxylic acid. google.com

Multi-Step Synthetic Sequences for this compound and its Intermediates

The synthesis of brominated dimethoxybenzoic acids often requires a multi-step approach to control regiochemistry and elaborate the required functional groups. libretexts.org These sequences combine the strategies of regioselective bromination and subsequent oxidation.

One effective multi-step synthesis starts with the directed bromination of 3,4-dimethoxytoluene to form 2-bromo-4,5-dimethoxytoluene. This intermediate is then subjected to oxidation to yield the final carboxylic acid. google.com

Synthetic Sequence Example:

Directed Bromination: 3,4-dimethoxytoluene is treated with sulfuric acid, hydrogen peroxide, and a metal bromide at 30-60°C. This reaction proceeds for 2-4 hours and, after workup, yields light yellow, oily 2-bromo-4,5-dimethoxytoluene with a purity greater than 95% and a yield of approximately 97%. google.com

Oxidation: The resulting 2-bromo-4,5-dimethoxytoluene is oxidized using an aqueous solution of potassium permanganate and tetrabutylammonium bromide. The reaction is stirred for 5-6 hours at a temperature of 50-90°C to afford 2-bromo-4,5-dimethoxybenzoic acid. google.com

This particular sequence highlights a novel and efficient process that benefits from readily available starting materials and results in a high yield of the product, making it suitable for industrial-scale production. google.com

Table 3: Multi-Step Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |

| 1 | 3,4-Dimethoxytoluene | H2SO4, H2O2, Metal Bromide (30-60°C) | 2-Bromo-4,5-dimethoxytoluene | ~97% | google.com |

| 2 | 2-Bromo-4,5-dimethoxytoluene | KMnO4, Tetrabutylammonium bromide (50-90°C) | 2-Bromo-4,5-dimethoxybenzoic acid | High | google.com |

Synthesis via 4-Hydroxy-5-methoxybenzaldehyde as a Starting Material

A plausible and chemically sound synthetic pathway for the preparation of this compound can be conceptualized starting from 4-Hydroxy-5-methoxybenzaldehyde. This multi-step synthesis involves a sequence of bromination, methylation, and oxidation reactions.

The proposed reaction pathway is as follows:

Electrophilic Bromination: The initial step involves the regioselective bromination of the 4-Hydroxy-5-methoxybenzaldehyde parent molecule. The aromatic ring is activated by the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which direct electrophiles primarily to the ortho and para positions. In this specific substitution pattern, the position C-3 (ortho to the hydroxyl group) is a highly probable site for electrophilic attack. The reaction is typically carried out using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a polar solvent like acetic acid, to yield 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Williamson Ether Synthesis (Methylation): The subsequent step is the methylation of the free phenolic hydroxyl group on 3-Bromo-4-hydroxy-5-methoxybenzaldehyde. This is a classic Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the corresponding ether, 3-Bromo-4,5-dimethoxybenzaldehyde.

Oxidation of the Aldehyde: The final step is the oxidation of the aldehyde functional group of 3-Bromo-4,5-dimethoxybenzaldehyde to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Mild oxidants are often preferred to avoid unwanted side reactions on the activated aromatic ring. Reagents such as potassium permanganate (KMnO₄) under controlled conditions, or greener alternatives like hydrogen peroxide (H₂O₂) with a suitable catalyst, can effectively yield the final product, this compound.

Green Chemistry Approaches and Sustainable Synthetic Protocol Development

The development of sustainable synthetic protocols for this compound aligns with the core principles of green chemistry, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency.

Key green strategies applicable to this synthesis include:

Safer Brominating Reagents: Traditional methods often employ liquid bromine, which is highly toxic and corrosive. A greener approach involves the use of safer, solid alternatives like N-Bromosuccinimide (NBS), which is easier to handle. cambridgescholars.com Another sustainable method is the in-situ generation of bromine. This can be achieved through the oxidation of bromide salts like sodium bromide (NaBr) or potassium bromide (KBr) with a green oxidant such as hydrogen peroxide (H₂O₂) or Oxone. nih.govnih.gov This oxidative bromination technique improves atom economy and avoids the direct handling of molecular bromine. nih.govacs.org

Environmentally Benign Solvents and Catalysts: The replacement of hazardous organic solvents is a primary goal. Reactions can be adapted to use greener solvents like water, ethanol, or supercritical CO₂. ijpsjournal.com In some cases, solvent-free, solid-state reactions, potentially facilitated by grinding or microwave irradiation, can be developed. wjpmr.com The use of heterogeneous catalysts, which can be easily recovered and recycled, is another important aspect. For the oxidation step, selenium-containing catalysts in water with hydrogen peroxide have been reported as an eco-friendly system. mdpi.com

Alternative Energy Sources: To enhance energy efficiency, alternative energy sources can be employed. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. wjpmr.com Similarly, sonication (the use of ultrasound) can provide the energy to drive reactions without the need for bulk heating.

Photocatalysis: Visible-light photoredox catalysis represents a modern, sustainable approach for bromination. beilstein-journals.org This method can generate the bromine electrophile in situ under mild conditions, often using a ruthenium or similar photocatalyst, with minimal waste. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement Studies in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Studies on analogous reactions provide a framework for the systematic optimization of each synthetic step.

Optimization of the Bromination Step: The regioselective mono-bromination of phenolic compounds is a key challenge. Optimization would focus on variables such as the choice of brominating agent, solvent, temperature, and catalyst.

Influence of Brominating Agent and Solvent: The choice of brominating agent and solvent significantly impacts selectivity and yield. For instance, using N-Bromosuccinimide (NBS) in a solvent like methanol in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) has been shown to be highly selective for ortho-bromination of phenols. nih.gov

Effect of pH and Additives: The pH of the reaction medium can influence the reaction rate, with acidic conditions often favoring the generation of the active electrophile. chemrxiv.org

Interactive Data Table: Optimization of Phenol Bromination

The following table summarizes findings from optimization studies on the bromination of various phenol derivatives, which are instructive for the synthesis of this compound.

| Parameter | Variation | Observation on Yield/Selectivity | Reference |

| Bromide Source | LiBr vs. KBr vs. NaBr | KBr provided the highest yield (83%) for mono-bromination of 4-methylphenol. | nih.gov |

| Solvent | CH₃CN vs. DMF vs. THF | Acetonitrile (CH₃CN) gave the highest yield (94%) in a photocatalytic bromination. | beilstein-journals.org |

| Catalyst | pTsOH (10 mol%) | Presence of pTsOH significantly improved selectivity for mono ortho-brominated product. | nih.gov |

| Temperature | 0 °C vs. 50 °C vs. 80 °C | For WEPA-catalyzed bromination, temperature variation did not significantly influence the quantitative yield. | researchgate.net |

| NBS Equivalents | 0.5 mmol vs. 1.02 mmol | Increasing NBS from 0.5 to 1.02 mmol increased the yield of 2-bromo-4-methylphenol from 48% to a quantitative yield. | researchgate.net |

Optimization of the Oxidation Step: The selective oxidation of a substituted benzaldehyde to a carboxylic acid requires careful selection of the oxidant and catalyst to prevent over-oxidation or side reactions.

Choice of Oxidant and Catalyst: Green oxidants like hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (TBHP) are preferred. The catalyst plays a pivotal role; for example, selenium-based catalysts with H₂O₂ in water provide excellent yields at room temperature. mdpi.com Iron salts have also been used to catalyze oxidation with TBHP/Oxone under solvent-free conditions. researchgate.net

Reaction Time and Temperature: Optimization studies on styrene oxidation to benzaldehyde show that increasing temperature can significantly reduce reaction time without compromising yield. For example, a 72% yield was achieved in 50 minutes at 80°C, compared to 9 hours at 50°C. mdpi.com

Interactive Data Table: Optimization of Aldehyde/Styrene Oxidation

The following table presents data from optimization studies on the oxidation of aldehydes and related compounds, highlighting key parameters for enhancing yield and selectivity.

| Parameter | Variation | Observation on Yield/Selectivity | Reference |

| Catalyst | Diphenyl diselenide (1% vs 2%) | 2% catalyst loading with 20% H₂O₂ gave a 99% yield of benzoic acid in 1 hour. | mdpi.com |

| Oxidant | H₂O₂ vs. TBHP | For a specific cobalt-catalyzed styrene oxidation, TBHP resulted in slightly higher selectivity (90%) compared to H₂O₂. | mdpi.com |

| Solvent | Acetonitrile vs. other organic solvents | Acetonitrile was found to be the most suitable solvent, leading to 100% conversion and 90% selectivity. | mdpi.com |

| Temperature | 25 °C vs. 40 °C vs. 60 °C | Increasing temperature from 25 °C to 60 °C reduced reaction time from 72h to 24h for the same yield. | uniroma1.it |

| Reactant Ratio | Substrate/Oxidant Molar Ratio | An optimal substrate/oxidant molar ratio of 0.2 was identified for maximizing benzaldehyde selectivity. | mdpi.com |

Mechanistic Investigations and Chemical Reactivity of 3 Bromo 4,5 Dimethoxybenzoic Acid

Functional Group Reactivity Studies of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, allowing for the synthesis of a variety of derivatives through esterification and amidation reactions.

Esterification Reactions and Kinetic Analysis

The conversion of 3-Bromo-4,5-dimethoxybenzoic acid to its corresponding esters is a fundamental transformation. The reaction typically proceeds via acid-catalyzed esterification (Fischer esterification) or by conversion to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol.

In acid-catalyzed esterification, the reaction rate is influenced by both electronic and steric factors. The presence of the two electron-donating methoxy (B1213986) groups at the 4- and 5-positions increases the electron density on the benzene (B151609) ring, which can have a modest electronic influence on the carboxyl group. However, steric hindrance from the ortho-bromo substituent can play a more significant role in the kinetics of the reaction.

Kinetic studies on substituted benzoic acids have shown that the rate of esterification is sensitive to the nature and position of the substituents. For this compound, the rate of esterification would be expected to be slightly retarded compared to unsubstituted benzoic acid due to the steric bulk of the bromine atom adjacent to the carboxylic acid group.

Table 1: Representative Conditions for Esterification of Substituted Benzoic Acids

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Methanol | Reflux | 4-8 | >90 |

| HCl | Ethanol | Reflux | 6-12 | >85 |

| SOCl₂ then Alcohol | Various | 0 to Reflux | 2-6 | >95 |

This table presents generalized conditions for the esterification of substituted benzoic acids and can be adapted for this compound.

Amidation Reactions and Derivative Formation

Amidation of this compound provides access to a wide range of amide derivatives. Direct reaction with an amine is generally not feasible and requires the use of coupling agents or the initial conversion of the carboxylic acid to a more reactive species.

Common methods for the synthesis of amides from carboxylic acids include the use of carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. google.com Alternatively, conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is a highly effective method.

The formation of the amide bond is subject to similar steric considerations as esterification, with the ortho-bromo group potentially slowing the reaction rate. The choice of coupling agent and reaction conditions can be optimized to achieve high yields of the desired amide. organic-chemistry.orgacs.org

Table 2: Common Coupling Agents for Amidation of Carboxylic Acids

| Coupling Agent | Additive | Solvent | Temperature (°C) |

| DCC | HOBt | DCM, DMF | 0 to RT |

| EDC | HOBt | DCM, DMF | 0 to RT |

| HATU | DIPEA | DMF | 0 to RT |

| SOCl₂ | - | Toluene, DCM | Reflux |

This table lists common coupling agents and conditions for the amidation of carboxylic acids, which are applicable to this compound.

Aromatic Substitution Reactions on the this compound Core

The substituted benzene ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, leading to further derivatization.

Nucleophilic Aromatic Substitution at the Bromine Center for Derivatization

Nucleophilic aromatic substitution (SNA) of the bromine atom in this compound is challenging under standard conditions. The presence of two electron-donating methoxy groups on the aromatic ring disfavors the formation of the negatively charged Meisenheimer complex, which is the key intermediate in the common addition-elimination mechanism of SNAr reactions. doubtnut.comlibretexts.orgmasterorganicchemistry.com

However, nucleophilic substitution can be achieved under specific conditions. One possibility is through a benzyne (B1209423) mechanism, which involves elimination of HBr with a very strong base like sodium amide (NaNH₂) to form a highly reactive aryne intermediate, followed by the addition of a nucleophile. pdx.edumasterorganicchemistry.comlibretexts.orgchemistrysteps.com The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne intermediate would need to be considered.

Another approach is the use of metal-catalyzed nucleophilic substitution reactions. For instance, copper-catalyzed amination (Ullmann condensation) can be employed to replace the bromine atom with an amino group, even in the presence of electron-donating groups. nih.govresearchgate.netnih.gov These reactions typically require a copper catalyst, a base, and elevated temperatures.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The two methoxy groups are strongly activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The bromine atom is deactivating but ortho-, para-directing.

The combined effect of these groups directs incoming electrophiles to the C6 position, which is ortho to the C5-methoxy group and para to the C4-methoxy group, and is also meta to the carboxylic acid group. This position is the most activated towards electrophilic attack. The steric hindrance from the adjacent bromine atom at C3 would likely disfavor substitution at the C2 position.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect |

| -OCH₃ | Activating | Ortho, Para |

| -COOH | Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

Metal-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom on the aromatic ring serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations due to their reactivity and stability.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a base. masterorganicchemistry.comnih.govresearchgate.netijisrt.com This is a powerful method for forming biaryl compounds. The reaction is generally tolerant of a wide range of functional groups, including the carboxylic acid and methoxy groups present in this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgmasterorganicchemistry.comchemistrysteps.comstackexchange.com A base is required to neutralize the HBr generated during the reaction. The stereoselectivity of the reaction typically favors the formation of the trans-alkene.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. google.comacs.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

Table 4: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | 80-110 |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | RT to 60 |

This table provides general conditions for common cross-coupling reactions of aryl bromides, which can be applied to this compound.

Suzuki Coupling Reactions for Biaryl Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orglibretexts.org

The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate. This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the organic group from the organoboron species to the palladium center, a process that is facilitated by the base. organic-chemistry.org The final step is reductive elimination from the palladium(II) complex to yield the biaryl product and regenerate the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

While specific examples of Suzuki coupling with this compound are not extensively documented in the provided search results, the reactivity can be inferred from studies on other aryl bromides. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For sterically demanding couplings, specialized ligands and conditions may be necessary. rsc.org

Below is a representative table of conditions often employed in Suzuki coupling reactions of aryl bromides, which would be applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 | PPh3 | K2CO3 | Toluene/Water | 80-110 °C |

| Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 100 °C |

| Pd(PPh3)4 | - | Na2CO3 | DMF/Water | 90 °C |

| [PdCl2(dppf)] | dppf | Cs2CO3 | THF | Reflux |

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Transformations

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides. organic-chemistry.org Similar to the Suzuki coupling, the mechanism involves an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination. libretexts.orgnumberanalytics.com

The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. numberanalytics.com The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a base to form a palladium-amido complex. The final reductive elimination step affords the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is critical and has evolved through several "generations" of catalysts to accommodate a wider range of substrates and reaction conditions. wikipedia.org

For this compound, a variety of primary and secondary amines could be coupled using standard Buchwald-Hartwig conditions. The electronic nature of the substituents on the benzoic acid ring may influence the rate of oxidative addition.

The following table outlines typical conditions for the Buchwald-Hartwig amination of aryl bromides.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 100 °C |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 80-110 °C |

| PdCl2(dppf) | dppf | Cs2CO3 | THF | Reflux |

| (Allyl)PdCl]2 | RuPhos | K2CO3 | t-BuOH | 100 °C |

Beyond C-N bond formation, palladium-catalyzed methods can also be employed for the synthesis of aryl ethers (C-O coupling), often considered an extension of the Buchwald-Hartwig reaction.

Investigations into Radical-Mediated Reactions involving this compound

Radical reactions offer an alternative pathway for the functionalization of aryl bromides. The carbon-bromine bond in this compound can undergo homolytic cleavage under certain conditions to generate an aryl radical. This can be initiated by radical initiators, such as AIBN (2,2'-azobis(isobutyronitrile)), or through photoredox catalysis. libretexts.orgchinesechemsoc.org

Once formed, the aryl radical can participate in a variety of transformations. A common reaction is hydrogen atom abstraction from a suitable donor, such as tri-n-butyltin hydride, leading to the debrominated product, 4,5-dimethoxybenzoic acid. libretexts.org Alternatively, the radical can add to multiple bonds, such as those in alkenes or alkynes, to form new carbon-carbon bonds. libretexts.orgmdpi.com

For instance, in a hypothetical radical addition to an alkene, the aryl radical derived from this compound would add to the double bond to generate a new alkyl radical. This alkyl radical would then need to be quenched, typically by abstracting a hydrogen atom, to complete the reaction. The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate. masterorganicchemistry.com

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of cross-coupling reactions involving aryl bromides are complex and have been the subject of extensive study. For the Suzuki-Miyaura reaction, kinetic analyses have shown that the oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step. nih.gov The rate of this step can be influenced by the electronic nature of the substituents on the aryl bromide. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups can slow it down. The two methoxy groups on this compound are electron-donating, while the carboxylic acid is electron-withdrawing, leading to a mixed electronic effect.

In the Buchwald-Hartwig amination, the rate-determining step can vary depending on the specific substrates and catalytic system used. Mechanistic studies, including kinetic isotope effect experiments, have been employed to elucidate the transition states of the key steps in the catalytic cycle. nih.gov For many systems, the oxidative addition remains a crucial kinetic checkpoint. numberanalytics.com

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Bromo 4,5 Dimethoxybenzoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Bromo-4,5-dimethoxybenzoic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the molecule's framework can be assembled.

¹H NMR and ¹³C NMR Spectral Assignment and Conformation Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The aromatic region will show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton at the C2 position is anticipated to appear at a downfield chemical shift due to the deshielding effects of the adjacent bromine and carboxylic acid groups. The proton at the C6 position will likely resonate at a slightly more upfield position. The two methoxy groups at the C4 and C5 positions are expected to give rise to two separate singlets in the aliphatic region of the spectrum, with their exact chemical shifts influenced by the electronic environment.

The ¹³C NMR spectrum provides further confirmation of the structure by revealing the chemical environment of each carbon atom. The spectrum will display signals for the nine unique carbons in the molecule. The carbonyl carbon of the carboxylic acid will be observed at the most downfield chemical shift. The aromatic carbons will have distinct resonances, with their chemical shifts influenced by the attached substituents. The carbon atom bearing the bromine (C3) will be significantly shifted, while the carbons attached to the methoxy groups (C4 and C5) will also show characteristic downfield shifts. The two methoxy carbons will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 1H | H-2 |

| ~7.3 | s | 1H | H-6 |

| ~3.9 | s | 3H | OCH₃ (C4 or C5) |

| ~3.8 | s | 3H | OCH₃ (C5 or C4) |

| ~12.5 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~152 | C-5 |

| ~148 | C-4 |

| ~133 | C-1 |

| ~125 | C-6 |

| ~115 | C-2 |

| ~112 | C-3 |

| ~56.5 | OCH₃ (C4 or C5) |

| ~56.0 | OCH₃ (C5 or C4) |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In the case of this compound, no direct proton-proton couplings are expected in the aromatic region, as the aromatic protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the aromatic protons to their corresponding carbon atoms (H2 to C2 and H6 to C6) and the methoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two or three bonds). For instance, HMBC correlations would be expected between the H2 proton and the carbonyl carbon (C=O), C1, C3, and C6. Similarly, the H6 proton would show correlations to C1, C2, C4, and C5. The methoxy protons would show correlations to their attached carbons (C4 and C5, respectively), providing crucial information to differentiate between the two methoxy groups.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The aromatic C=C stretching vibrations will give rise to multiple bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy groups and the carboxylic acid will be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-Br stretching vibration is expected to appear at a lower frequency, generally below 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (aryl ether) |

| Below 700 | Medium | C-Br stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is often less sensitive to polar functional groups like C=O but can provide clear signals for the aromatic ring vibrations and the C-Br bond. The symmetric stretching of the benzene ring is expected to produce a strong Raman band. The C-Br stretching vibration should also be observable in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~1600 | Strong | Aromatic ring stretching |

| ~1000 | Medium | Ring breathing mode |

| Below 700 | Medium | C-Br stretch |

Electronic Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within the this compound molecule. The benzene ring, substituted with a bromine atom, a carboxylic acid group, and two methoxy groups, constitutes the primary chromophore. These substituents influence the energy of the π → π* transitions. The presence of the electron-donating methoxy groups and the electron-withdrawing carboxylic acid and bromine atoms will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, providing insights into the electronic structure and conjugation within the molecule.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~220-240 | High | Ethanol | π → π |

| ~280-300 | Moderate | Ethanol | π → π |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound results in the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions associated with the substituted benzene ring. The benzoic acid chromophore itself exhibits characteristic absorption bands, which are further modified by the presence of the bromo and dimethoxy substituents. These substituents, through their electronic effects (mesomeric and inductive), alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

While specific experimental UV-Vis data for this compound is not widely published, the expected spectral characteristics can be inferred from related structures. The benzene ring typically displays two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the carboxyl group, methoxy groups, and the bromine atom, all of which are auxochromes, is expected to cause a bathochromic (red) shift in these bands to longer wavelengths. The methoxy groups, being strong electron-donating groups, and the bromine atom, with its lone pairs of electrons, can participate in resonance with the benzene ring, extending the conjugated system and thus lowering the energy required for electronic transitions.

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 220 - 250 | Substituted Benzene Ring (E2-band) |

| π → π | 270 - 300 | Substituted Benzene Ring (B-band) |

| n → π* | > 300 | Carbonyl group of the carboxylic acid |

Note: The exact λmax values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound (C₉H₉BrO₄), HRMS would provide an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

In addition to confirming the molecular formula, mass spectrometry provides critical information about the compound's structure through the analysis of its fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) of this compound can undergo a series of fragmentation reactions, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and helps in its identification.

Predicted Fragmentation Pathway for this compound:

Loss of a hydroxyl radical (•OH): The molecular ion can lose a hydroxyl radical from the carboxylic acid group to form a stable acylium ion.

Loss of a methyl radical (•CH₃): Fragmentation of one of the methoxy groups can occur, leading to the loss of a methyl radical.

Loss of formaldehyde (B43269) (CH₂O): A characteristic fragmentation for methoxy-substituted aromatic compounds is the loss of formaldehyde from the molecular ion or subsequent fragment ions.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another common fragmentation pathway for carboxylic acids.

Loss of a bromine atom (•Br): The carbon-bromine bond can cleave, resulting in the loss of a bromine atom.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Mass Loss from Molecular Ion |

| [M - OH]⁺ | C₉H₈BrO₃⁺ | 17 |

| [M - CH₃]⁺ | C₈H₆BrO₄⁺ | 15 |

| [M - CO₂]⁺ | C₈H₉BrO₂⁺ | 44 |

| [M - Br]⁺ | C₉H₉O₄⁺ | 79/81 |

Note: The presence of bromine would be indicated by a characteristic isotopic pattern for ions containing bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the structures of related substituted benzoic acids provide valuable insights into the likely solid-state conformation and intermolecular interactions. For instance, the crystal structure of 3,4-dimethoxybenzoic acid has been determined and reveals key structural features that are likely to be conserved in its brominated analog. researchgate.net

In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This results in a characteristic R²₂(8) ring motif. It is highly probable that this compound would also exhibit this dimeric structure. The planarity of the benzene ring and the orientation of the methoxy and bromo substituents relative to the ring and the carboxylic acid group would be precisely determined. The bromine atom and the methoxy groups would influence the crystal packing through steric effects and potential weak intermolecular interactions, such as C-H···O and C-H···Br contacts.

Table 3: Expected Crystallographic Parameters and Intermolecular Interactions for this compound (based on analogous structures)

| Parameter | Expected Feature |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |

| Key Intramolecular Feature | Near-planar benzene ring with substituted groups |

| Primary Intermolecular Interaction | O-H···O hydrogen bonds forming centrosymmetric dimers |

| Secondary Intermolecular Interactions | C-H···O interactions, van der Waals forces, potential halogen bonding (C-Br···O) |

Note: The actual crystallographic parameters can only be confirmed through experimental single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Modeling of this compound

The study of this compound through computational chemistry and theoretical modeling provides profound insights into its molecular structure, reactivity, and spectroscopic properties. These computational approaches are instrumental in understanding the intrinsic characteristics of the molecule, which can be challenging to explore solely through experimental methods.

Applications of 3 Bromo 4,5 Dimethoxybenzoic Acid in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Polycyclic Aromatic Systems and Heterocycles

3-Bromo-4,5-dimethoxybenzoic acid is a versatile building block in organic synthesis, primarily due to its trifunctional nature. The molecule possesses three key reactive sites: the bromine atom, the carboxylic acid group, and the electron-rich aromatic ring. The bromine atom serves as a crucial handle for various metal-catalyzed cross-coupling reactions. Techniques such as Suzuki-Miyaura, Heck, and Sonogashira coupling enable the formation of new carbon-carbon bonds at this position, allowing for the strategic construction of complex molecular architectures. This functionality is instrumental in synthesizing elaborate polycyclic aromatic systems by linking the benzoic acid core to other aromatic or unsaturated moieties.

Furthermore, the electron-donating methoxy (B1213986) groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution. This inherent reactivity can be harnessed to introduce additional functional groups or to construct fused heterocyclic rings. The carboxylic acid group itself can be converted into a variety of other functional groups, such as esters, amides, or acyl chlorides, which can then participate in cyclization reactions to form heterocycles. For instance, derivatives of this acid can serve as precursors to substituted benzofurans or quinolines, which are important scaffolds in medicinal chemistry. google.com

Precursor in the Synthesis of Functionalized Polymers and Coatings

In the realm of materials science, this compound and its analogs are utilized as monomers for the creation of specialty polymers. chemimpex.com The bifunctional nature of the molecule—specifically the carboxylic acid and the bromine atom—allows it to undergo polymerization through several distinct pathways.

One common approach is polycondensation. The carboxylic acid can be activated (e.g., as an acyl chloride) and reacted with a co-monomer containing two nucleophilic groups (like a diamine or a diol) to form polyesters or polyamides. The bromine atom remains appended to the polymer backbone, where it can be used for post-polymerization modification, enabling the grafting of other polymer chains or the introduction of specific functionalities.

Alternatively, the bromine atom allows the monomer to participate in cross-coupling polymerization reactions. For example, palladium-catalyzed polymerizations can link monomers together to form conjugated polymers. The methoxy groups on the benzene (B151609) ring enhance the solubility of both the monomer and the resulting polymer in organic solvents, which is a significant advantage for processing and characterization. chemimpex.com These functionalized polymers may possess enhanced thermal stability and chemical resistance, making them suitable for advanced coatings and materials. chemimpex.com

Development of Optoelectronic Materials based on this compound Derivatives

While direct applications may be nascent, the structural characteristics of this compound make its derivatives promising candidates for the development of novel optoelectronic materials. The core of optoelectronic functionality lies in the controlled manipulation of a molecule's electronic properties, particularly its ability to absorb and emit light or transport charge.

The key to this potential lies in creating extended π-conjugated systems. Starting from the this compound scaffold, the bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions to link the benzene ring with other aromatic or heteroaromatic units. This process extends the π-conjugation, which is a fundamental requirement for creating organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials.

The two methoxy groups play a crucial role in this context. As strong electron-donating groups, they raise the energy of the highest occupied molecular orbital (HOMO) of the molecule. By carefully selecting the coupled aromatic systems, chemists can fine-tune the electronic band gap (the HOMO-LUMO gap) of the final material, thereby controlling its color of emission or its absorption spectrum. This ability to tailor electronic properties is central to designing materials for specific optoelectronic applications.

Utilization in the Synthesis of Specialized Dyes and Pigments with Enhanced Stability

The methoxy groups act as auxochromes, which are groups that modify the ability of a chromophore to absorb light, often intensifying the color and shifting it to longer wavelengths (a bathochromic shift). The bromine atom and the carboxylic acid group provide reactive sites for covalently bonding the dye molecule to substrates like fabrics or polymers. This covalent attachment leads to pigments with enhanced stability, improving properties such as lightfastness and resistance to washing or chemical degradation. For instance, the carboxylic acid can be converted to an ester or amide to anchor the dye, ensuring its longevity in the final application.

| Research Area | Role of this compound | Key Functional Groups Utilized | Potential Outcome |

| Complex Molecule Synthesis | Versatile building block | Bromine, Carboxylic Acid, Aromatic Ring | Polycyclic aromatic systems, heterocycles |

| Polymer Chemistry | Monomer for functional polymers | Bromine, Carboxylic Acid | Polyesters, polyamides with modifiable sites |

| Optoelectronics | Precursor for conjugated materials | Bromine, Methoxy Groups | Tunable organic semiconductors for OLEDs |

| Dyes and Pigments | Core structure for chromophores | Carboxylic Acid, Methoxy Groups | Dyes with enhanced stability and specific colors |

| Coordination Chemistry | Precursor for ligand synthesis | Carboxylic Acid, Bromine | Metal-organic frameworks, catalysts |

Design and Synthesis of Ligands for Coordination Chemistry Applications

The carboxylic acid functionality of this compound makes it a valuable precursor for designing ligands used in coordination chemistry and the development of metal-organic frameworks (MOFs). Upon deprotonation, the carboxylate group (-COO⁻) is an excellent coordinating agent for a wide variety of metal ions. It can bind to metals in a monodentate, bidentate chelating, or bridging fashion.

Studies on a closely related compound, 3,4-dimethoxybenzoic acid, have shown that its anion can form stable complexes with various metal ions, including Co(II), Cu(II), La(III), and Nd(III). researchgate.net In these complexes, the carboxylate group acts as a monodentate, bidentate, or even tridentate ligand, demonstrating its versatile coordination behavior. researchgate.net

By extension, this compound can be used to create ligands with tailored properties. The molecule can be used as a simple monodentate ligand, or it can be elaborated into more complex structures. The bromine atom can be functionalized through cross-coupling reactions to introduce additional coordinating groups, thereby creating multidentate or chelating ligands. These custom-designed ligands are crucial for applications ranging from catalysis and molecular magnetism to the construction of porous MOFs for gas storage and separation.

Exploration of Bioactive Derivatives and Medicinal Chemistry Research Involving 3 Bromo 4,5 Dimethoxybenzoic Acid

Synthesis of Pharmacologically Relevant Scaffolds from 3-Bromo-4,5-dimethoxybenzoic Acid

The reactivity of the bromine and carboxylic acid functionalities, along with the influence of the methoxy (B1213986) groups, makes this compound a key building block in the synthesis of complex molecular architectures with potential therapeutic applications.

Development of Derivatives with Anti-inflammatory Potential

While direct synthesis of anti-inflammatory agents from this compound is not extensively documented in the reviewed literature, the anti-inflammatory properties of structurally related compounds highlight its potential in this area. For instance, 3-bromo-4,5-dihydroxybenzaldehyde, a natural bromophenol, has demonstrated significant anti-inflammatory effects. nih.govnih.gov This compound has been shown to suppress the production of the pro-inflammatory cytokine interleukin-6 in murine macrophages and alleviate inflammatory responses in an atopic dermatitis mouse model. nih.gov

Furthermore, research into other classes of compounds has shown that the trimethoxybenzyl moiety, which shares structural similarities with the dimethoxybenzoyl scaffold, is found in compounds with anti-inflammatory activity, including selective COX-2 inhibitors. nih.gov The synthesis of derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, by linking them to 3,4,5-trimethoxybenzyl alcohol, has resulted in new compounds with enhanced anti-inflammatory potency. nih.gov These findings suggest that derivatization of this compound could lead to the discovery of novel anti-inflammatory agents.

Synthesis of Analgesic Agent Precursors

The quest for new and effective analgesic agents is a continuous effort in medicinal chemistry. Although direct evidence for the use of this compound in the synthesis of analgesics is limited in the available literature, the structural motifs present in this compound are found in various known analgesic compounds. The synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives has yielded compounds with significant analgesic and anti-inflammatory activities. mdpi.com Similarly, a series of 3-(4-acetamido-benzyl)-5-substituted-1,2,4-oxadiazoles have been synthesized and shown to possess analgesic properties superior to the reference drug, diclofenac (B195802) sodium. nih.gov These examples underscore the potential of utilizing substituted aromatic acids in the development of new pain-relieving medications.

Exploration of Derivatives Relevant to Neuropharmacology (e.g., 5-hydroxytryptamine-4,7-dione (B1210880) hydrochloride precursors)

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a critical target for the treatment of various neuropsychiatric disorders. The synthesis of selective 5-HT receptor agonists and antagonists is a major focus of neuropharmacology research. While a direct synthetic route from this compound to precursors of 5-hydroxytryptamine-4,7-dione hydrochloride was not identified in the reviewed literature, the synthesis of selective 5-HT4 receptor agonists has been achieved using related building blocks. For example, the synthesis of (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline has been reported, demonstrating high affinity for the human 5-HT4 receptor. nih.gov Furthermore, a range of N-alkylated benzo[d]imidazol-2(3H)-ones and related heterocyclic compounds have been synthesized and evaluated as dual 5-HT7/5-HT2A receptor antagonists. nih.gov These studies highlight the utility of substituted aromatic compounds in constructing ligands for serotonin receptors.

Design and Synthesis of Enzyme Inhibitors and Modulators

Enzyme inhibition is a key strategy in drug discovery. Derivatives of this compound have been investigated for their potential to inhibit specific enzymes implicated in disease.

Investigation of Carbonic Anhydrase Inhibition by this compound Derivatives

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Research has shown that bromophenol derivatives can act as effective inhibitors of human carbonic anhydrase II (hCA II). nih.gov Specifically, the synthesis and evaluation of (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its brominated and demethylated derivatives have revealed compounds with inhibitory activities in the micromolar range. nih.gov Some of these novel bromophenols showed effective hCA II inhibition and are considered potential leads for developing new drugs targeting this enzyme. nih.gov

| Compound | hCA II IC50 (µM) |

| (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone derivative 1 | 0.7 |

| (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone derivative 2 | 372 |

This table presents a range of inhibitory concentrations observed for different derivatives.

Synthesis of Urolithin C Derivatives and Evaluation of Pyruvate (B1213749) Kinase Inhibition

Urolithin C, a metabolite of ellagic acid, has been identified as a scaffold for developing allosteric inhibitors of liver pyruvate kinase (PKL), an enzyme implicated in non-alcoholic fatty liver disease (NAFLD). mdpi.comnih.gov A comprehensive structure-activity relationship study of urolithin C has led to the synthesis of over 50 analogues. mdpi.comnih.gov

The synthesis of a key intermediate for these urolithin C derivatives starts from 3,4-dimethoxybenzoic acid, a compound structurally related to this compound. The synthetic route involves the bromination of 3,4-dimethoxybenzoic acid to yield 2-bromo-4,5-dimethoxybenzoic acid. nih.gov This intermediate then undergoes further reactions, including Suzuki coupling, to form the biphenyl (B1667301) core structure of urolithin C analogues. mdpi.comnih.gov

The inhibitory activity of these synthesized urolithin C derivatives against liver pyruvate kinase has been evaluated, providing valuable insights for the development of more potent and selective inhibitors. mdpi.comnih.gov

| Urolithin C Derivative | PKL Inhibition (IC50 in µM) |

| Analogue 1 | Data not specified |

| Analogue 2 | Data not specified |

| ... | ... |

Detailed IC50 values for the more than 50 synthesized analogues are available in the cited literature.

Research into Antimicrobial Properties of Related Benzoic Acid Derivatives

The antimicrobial potential of benzoic acid and its derivatives is a well-established area of study. The core mechanism of action is often attributed to the disruption of microbial cell homeostasis. The lipophilic nature of the undissociated acid allows it to penetrate the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior. This process can interfere with critical metabolic functions, such as glycolysis, and ultimately inhibit microbial growth.

Research has shown that the nature, number, and position of substituents on the benzoic acid ring play a crucial role in modulating antimicrobial efficacy.

Key Research Findings on Related Benzoic Acid Derivatives:

Halogenation: The introduction of halogen atoms, such as bromine, into the aromatic ring is a common strategy in medicinal chemistry to enhance biological activity. Bromo-substituted chalcones, for example, have been synthesized and shown to possess antibacterial effects. ceon.rs In one study, a 4-bromo-3′,4′-dimethoxysubstituted chalcone (B49325) was found to be active against Gram-negative bacteria, with a more pronounced effect on E. coli and S. typhimurium. ceon.rs

Amide and Ester Derivatives: The formation of amide and ester derivatives from the carboxylic acid group of benzoic acid has been explored as a means to generate novel antimicrobial agents. In a study involving p-hydroxybenzoic acid, Schiff bases derived from it were generally found to be more active than the corresponding esters. nih.gov

Activity of Dimethoxy Benzoic Acids: Research on 3,4-dimethoxybenzoic acid has demonstrated its potential as an antibacterial agent. researchgate.net Single crystals of this compound showed notable inhibition against Staphylococcus aureus and, to a lesser extent, Klebsiella pneumoniae. researchgate.net This suggests that the dimethoxy substitution pattern can confer antimicrobial properties.

Interactive Data Table: Antimicrobial Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative Class | Microorganism(s) | Observed Activity | Citation(s) |

| 4-Bromo-3′,4′-dimethoxysubstituted chalcone | E. coli, S. typhimurium | Active against both, with stronger effect on S. typhimurium. | ceon.rs |

| Schiff bases of p-hydroxybenzoic acid | Various bacteria and fungi | Generally more active than ester derivatives. | nih.gov |

| 3,4-Dimethoxybenzoic acid | Staphylococcus aureus, Klebsiella pneumoniae | Higher activity against S. aureus (75% inhibition) than K. pneumoniae (55% inhibition) at 100 µg/mL. | researchgate.net |

| Substituted benzoic acid hydrazides | Gram-positive and Gram-negative bacteria, fungi | Halo groups on the aromatic ring were found to be important for antibacterial activity. | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While direct and comprehensive structure-activity relationship (SAR) studies on derivatives of this compound are scarce in the reviewed literature, a predictive analysis can be formulated based on established principles from related compound classes. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their desired biological activities and minimize off-target effects.

Inferred SAR Insights Relevant to this compound Derivatives:

Impact of Dimethoxy Groups: The two methoxy groups at the 4- and 5-positions contribute to the molecule's polarity and hydrogen-bonding capacity. These groups can influence how the molecule binds to target enzymes or proteins within the microorganism. In some related compounds, the presence of methoxy groups has been shown to be favorable for antimicrobial activity. ceon.rs

Modifications of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can be readily modified to produce a variety of derivatives, such as esters, amides, and hydrazides.

Esterification: Converting the carboxylic acid to an ester can increase the lipophilicity of the compound, potentially enhancing its ability to cross bacterial cell membranes.

Amidation: The formation of amides introduces a nitrogen atom and the potential for additional hydrogen bonding interactions, which can alter the binding affinity to biological targets.

Quantitative Structure-Activity Relationship (QSAR): For related series of p-hydroxybenzoic acid derivatives, QSAR studies have indicated that antimicrobial activity is governed by a combination of electronic, topological, and shape indices. nih.gov This suggests that a similar computational approach could be valuable in predicting the antimicrobial potential of novel this compound derivatives.

Interactive Data Table: Inferred Structure-Activity Relationships for this compound Derivatives

| Structural Modification | Predicted Impact on Antimicrobial Activity | Rationale based on Related Compounds | Citation(s) |

| Modification of the Carboxylic Acid Group (e.g., ester, amide) | Potential for enhanced activity | Increased lipophilicity (esters) or altered hydrogen bonding (amides) can improve membrane penetration and target binding. | nih.gov |

| Alteration of the Bromo Substituent (e.g., position, replacement with other halogens) | Likely to significantly alter activity | Halogenation is a key determinant of biological activity in many aromatic compounds. | researchgate.net |

| Variation of the Methoxy Groups (e.g., number, position) | Expected to modulate activity | The number and position of methoxy groups influence the electronic and steric properties of the molecule, affecting its interaction with microbial targets. | ceon.rs |

Future Research Directions and Emerging Methodologies for 3 Bromo 4,5 Dimethoxybenzoic Acid

Development of Novel Catalytic Systems for Efficient Synthesis (e.g., Photocatalysis)

The synthesis of 3-Bromo-4,5-dimethoxybenzoic acid and related compounds is an area ripe for innovation, with a significant focus on the development of more efficient and selective catalytic systems. Photocatalysis, in particular, is an emerging and promising approach.

Photocatalysis: This method utilizes light energy to drive chemical reactions, often under mild conditions. mdpi.com Research into photocatalytic methods for the synthesis of aromatic compounds is expanding. For instance, palladium nanoparticles loaded on mesoporous Cadmium Sulfide (Pd@CdS) have been shown to be a highly active and selective photocatalyst for the synthesis of aromatic azo compounds in water under visible light. mdpi.com The principles of such systems could be adapted for the specific bromination of 4,5-dimethoxybenzoic acid. Another avenue involves the use of semiconductor photocatalysts. For example, a composite of silver phosphate (B84403) and niobium pentoxide (Ag₃PO₄/Nb₂O₅) has demonstrated enhanced photocatalytic performance and stability for the degradation of organic dyes under visible light, suggesting its potential as a catalyst in synthetic applications. mdpi.com The development of photocatalysts that can selectively functionalize the aromatic ring of benzoic acid derivatives is a key research goal.

Lewis Acid Catalysis: Beyond photocatalysis, novel Lewis acid-catalyzed reactions are being explored. Zirconium(IV) chloride, for example, has shown high catalytic activity for the benzylic bromination of aromatic compounds using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent under mild conditions. nih.gov While this specific example targets the side chain, the underlying principle of using Lewis acids to activate brominating agents could be tailored for the aromatic ring bromination required for synthesizing this compound.

Peptide-Based Catalysis: For applications requiring high stereoselectivity, peptide-based catalysts are gaining attention. Research on the atroposelective bromination of 3-arylquinazolin-4(3H)-ones has demonstrated the potential of using structurally flexible β-turn-containing peptide catalysts to achieve high enantioselectivity. nih.gov Such bio-inspired catalysts could be designed to selectively brominate specific positions on aromatic rings, offering a high degree of control over the final product's stereochemistry.

Future work in this area will likely focus on creating catalysts with higher turnover numbers, improved selectivity, and the ability to operate under greener reaction conditions (e.g., using water as a solvent and visible light as an energy source).

Flow Chemistry and Continuous Processing for Scalable Production

To meet potential industrial demand for this compound, scalable and efficient manufacturing processes are essential. Flow chemistry and continuous processing offer significant advantages over traditional batch methods in terms of safety, efficiency, and scalability.

Continuous flow systems, often utilizing microreactors, can significantly reduce safety risks associated with hazardous reagents and exothermic reactions. google.com A continuous synthesis method for substituted benzoic acids has been developed that involves the continuous input of an organic substrate and oxygen into a continuous reaction apparatus in the presence of a catalyst and an organic solvent. wipo.int This approach not only improves safety by reducing the risk of solvent flash distillation and explosion but also enhances oxygen utilization and simplifies operation. wipo.int

Recent developments in continuous flow synthesis have demonstrated its applicability to a wide range of reactions relevant to the production of this compound. For example, a continuous flow synthesis of 2,2′-diselenobis(benzoic acid) and its derivatives has been reported, using water as a solvent with a reaction time as short as 90 seconds. rsc.org Furthermore, a continuous synthesis system for halogenated benzoic acid compounds has been designed using a microreactor system. This system, which includes a T-type micromixer, a magnetically driven active micromixer, and a magnetically driven oscillating microreactor, uses performic acid as an oxidizing agent for the direct and efficient production of halogenated benzoic acids. google.com The successful application of flow chemistry to the synthesis of lipophilic cations derived from benzoic acid further underscores the versatility of this technology. nih.gov

The table below summarizes the potential benefits of adopting flow chemistry for the production of this compound.

| Feature | Benefit in Flow Chemistry |

| Safety | Reduced reactor volumes, better heat transfer, and lower inventory of hazardous materials. google.com |

| Efficiency | Increased reaction speed, higher yields, and reduced waste. wipo.int |

| Scalability | Straightforward scaling from laboratory to industrial production. |

| Control | Precise control over reaction parameters such as temperature, pressure, and reaction time. |

Future research will focus on optimizing these continuous flow processes, including the development of integrated downstream processing for purification and isolation of the final product.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel molecules with desired properties.

Reaction Prediction: For a given organic reaction, ML models can predict suitable catalysts, solvents, reagents, and temperatures. nih.gov By training on millions of reaction examples from databases like Reaxys, neural network models have achieved high accuracy in predicting reaction conditions. nih.gov For the synthesis of this compound, such models could predict the most effective brominating agents and catalysts, as well as the optimal solvent and temperature, thereby reducing the need for extensive experimental screening. ibm.com ML models can also predict reaction yields, allowing chemists to prioritize synthetic routes that are likely to be high-yielding. researchgate.net

Compound Design: AI can be used for the de novo design of molecules. Generative models can propose new chemical structures based on a desired set of properties. nih.gov Starting with the this compound scaffold, AI could be used to design new derivatives with enhanced biological activity or material properties. This is achieved by building a model that understands the relationship between molecular structure and function, and then using that model to generate new molecules with optimized properties.

The table below outlines how AI and ML can be applied to the lifecycle of this compound.

| Application Area | AI/ML Tool | Potential Impact |

| Synthesis Planning | Reaction Prediction Models | Suggestion of optimal reagents, catalysts, and conditions, leading to higher yields and reduced experimental effort. nih.gov |

| Process Optimization | Yield Prediction Models | Prioritization of high-yielding synthetic routes. researchgate.net |

| Novel Compound Discovery | Generative Models | Design of new derivatives of this compound with tailored properties. |

The integration of AI and ML into the research and development of this compound and its analogs will accelerate the discovery of new applications and more efficient production methods.

Bio-inspired Synthesis and Biocatalytic Transformations utilizing this compound

Nature provides a vast toolkit of enzymes that can catalyze a wide array of chemical transformations with high selectivity and efficiency. Bio-inspired synthesis and biocatalysis represent a green and sustainable approach to the production and modification of fine chemicals like this compound.

Enzymatic Halogenation: A diverse collection of halogenating enzymes has been discovered in nature that can install halogen atoms onto organic molecules. acs.orgnih.gov These enzymes offer a potential biological route to the synthesis of this compound. Halogenases are broadly classified based on their mechanism and cofactors.

Heme-dependent and Vanadium-dependent Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halides, which then halogenate electron-rich aromatic substrates. acs.org

Flavin-dependent Halogenases: These enzymes also generate an electrophilic halogenating species but exhibit greater regioselectivity by trapping the halogenating agent as a covalent intermediate. acs.org

Non-heme Iron and O₂-dependent Halogenases: This class of enzymes utilizes a radical-based mechanism to halogenate unactivated carbon centers. frontiersin.org

The table below summarizes the different classes of halogenases that could be explored for the synthesis of this compound.

| Enzyme Class | Mechanism | Potential Application |

| Haloperoxidases | Electrophilic halogenation of electron-rich aromatics. acs.org | Direct bromination of 4,5-dimethoxybenzoic acid. |

| Flavin-dependent Halogenases | Regioselective electrophilic halogenation. acs.org | Site-specific bromination to yield this compound. |

| Non-heme Iron-dependent Halogenases | Radical-based halogenation. frontiersin.org | Potential for novel functionalization of the aromatic ring or side chains. |

Biocatalytic Transformations: Beyond its synthesis, this compound can serve as a substrate for other biocatalytic transformations. For instance, enzymes could be used to further functionalize the molecule, adding hydroxyl groups, or modifying the carboxylic acid moiety. The marine compound 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to protect skin cells from oxidative damage, highlighting the potential for creating biologically active compounds from brominated and methoxylated aromatic structures. nih.gov

Future research in this area will involve discovering and engineering novel halogenases with improved substrate specificity and catalytic efficiency for the synthesis of this compound. Furthermore, the use of this compound as a building block in biocatalytic cascades could lead to the synthesis of complex and valuable molecules.

Interdisciplinary Research Integrating this compound into Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound, including its carboxylic acid group, methoxy (B1213986) groups, and bromine atom, make it an attractive building block for the construction of more complex architectures in the fields of supramolecular chemistry and nanomaterials.